(2,6-Dimethylphenyl)methanol;nitric acid
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Overview
Description
(2,6-Dimethylphenyl)methanol: is an organic compound with the molecular formula C9H12O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions. Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2,6-Dimethylphenyl)methanol involves the Grignard reaction.
Reduction of Ketones: Another method involves the reduction of 2,6-dimethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (2,6-Dimethylphenyl)methanol.
Industrial Production Methods: Industrial production of (2,6-Dimethylphenyl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form 2,6-dimethylphenylmethane using strong reducing agents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: 2,6-Dimethylbenzaldehyde, 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylphenylmethane.
Substitution: 2,6-Dimethyl-4-nitrophenylmethanol, 2,6-Dimethyl-4-sulfonylphenylmethanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2,6-Dimethylphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biochemical Research: It is employed in studies involving enzyme interactions and metabolic pathways.
Industry:
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity . The methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, modulating its reactivity and binding affinity .
Comparison with Similar Compounds
Benzyl Alcohol: Similar to (2,6-Dimethylphenyl)methanol but lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4,6-Trimethylbenzyl Alcohol: Contains an additional methyl group compared to (2,6-Dimethylphenyl)methanol, which can further influence its reactivity and physical properties.
Uniqueness:
Properties
CAS No. |
51445-98-8 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C9H12O.HNO3/c1-7-4-3-5-8(2)9(7)6-10;2-1(3)4/h3-5,10H,6H2,1-2H3;(H,2,3,4) |
InChI Key |
GJNDNYQLIJNQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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